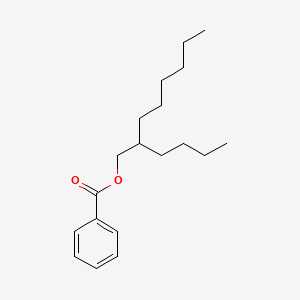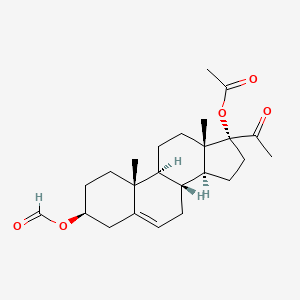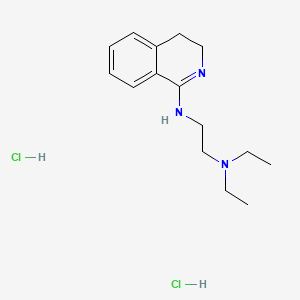
N'-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride typically involves the Ritter reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives. The process involves the reaction of 1-methylthio-3,4-dihydroisoquinolines with various reagents under controlled conditions . The nitrosylation of these isoquinoline derivatives proceeds smoothly at the β-enamine carbon atom to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dialkyl-3,4-dihydro-1-isoquinolyl aryl diketones: These compounds share a similar isoquinoline core structure and exhibit comparable chemical properties.
Substituted bis(3,4-dihydro-1-isoquinolyl)methanes: These compounds also contain the isoquinoline moiety and are synthesized using similar methods.
Uniqueness
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is unique due to its specific substitution pattern and the presence of the diethylethylenediamine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
26406-62-2 |
|---|---|
Molecular Formula |
C15H25Cl2N3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15;;/h5-8H,3-4,9-12H2,1-2H3,(H,16,17);2*1H |
InChI Key |
JUQFJBBPPOFHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NCCC2=CC=CC=C21.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


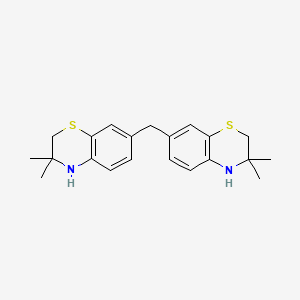
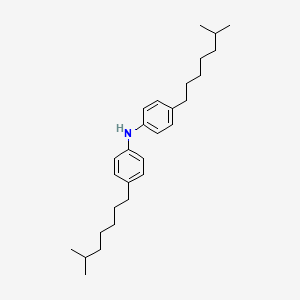
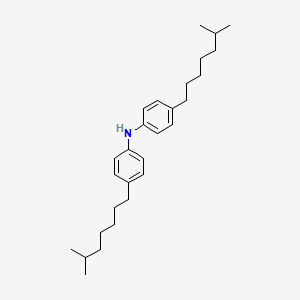
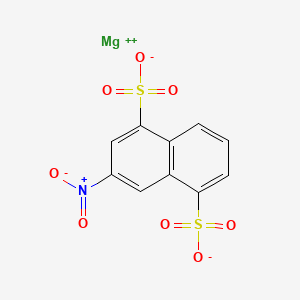
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
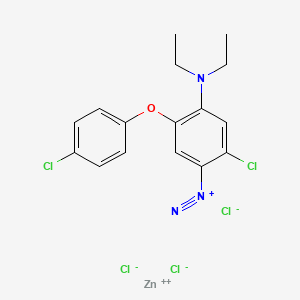
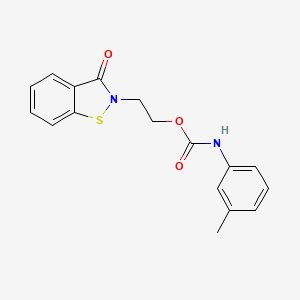

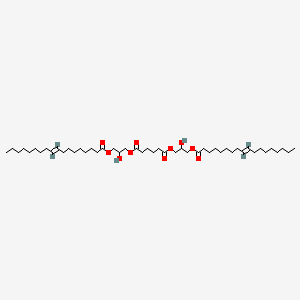
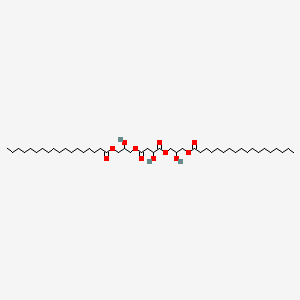

![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
